4-(Chloromethyl)phenyltrichlorosilane
Descripción
Significance of Organosilicon Compounds in Contemporary Science and Technology
Organosilicon compounds, particularly organofunctional silanes, are hybrid chemical materials that have garnered significant attention for their versatile properties and wide-ranging applications. researchgate.netspast.org These molecules are unique in that they typically possess two distinct types of reactive groups: an organofunctional group (such as epoxy, amino, or vinyl) and a hydrolyzable group (like an alkoxy or chloro group) attached to the silicon atom. researchgate.netmdpi.com This dual functionality allows them to act as molecular bridges, coupling dissimilar materials like inorganic surfaces (e.g., glass, metals, silica) and organic polymers. mdpi.com
The synergy between organic and silicon chemistry has led to the development of organosilanes that are essential in numerous applications. They are widely used as adhesion promoters in coatings and sealants, coupling agents in reinforced polymer composites, crosslinking agents for plastics and rubbers, and dispersion agents for fillers in polymer matrices. researchgate.net The silicon-carbon bond is stable and, in the presence of alkyl groups, imparts low surface energy and hydrophobicity. The hydrolyzable groups, on the other hand, can react with moisture to form silanol (B1196071) (Si-OH) groups. researchgate.net These silanols can then condense with hydroxyl groups on inorganic substrates or with other silanols to form stable siloxane (Si-O-Si) networks, creating a durable interface between materials. researchgate.net
Role of Trichlorosilane (B8805176) Derivatives as Versatile Chemical Intermediates and Building Blocks
Among organosilanes, chlorosilanes are a group of highly reactive compounds characterized by at least one silicon-chlorine (Si-Cl) bond. wikipedia.orgpcc.eu Trichlorosilanes, which contain a -SiCl₃ group, are particularly important as precursors and intermediates in numerous chemical processes. wikipedia.orgwikipedia.org Purified trichlorosilane (HSiCl₃) is the primary precursor for producing ultrapure silicon for the semiconductor industry. wikipedia.orgchemeurope.com
The reactivity of the Si-Cl bonds is central to their utility. These bonds readily undergo hydrolysis in the presence of water, forming silanols and liberating hydrogen chloride. wikipedia.orggelest.com This reaction is the basis for the formation of silicone (polysiloxane) polymers, where the condensation of silanols creates the siloxane backbone. wikipedia.orgchemeurope.com Organic chlorosilanes are frequently used to create coatings on silicon and glass surfaces and to produce a vast array of silicone polymers with tailored properties. wikipedia.orgpcc.eu The specific organic group attached to the silicon atom dictates the functionality and properties of the resulting material. For instance, methylchlorosilanes are foundational for producing polydimethylsiloxane (B3030410) (PDMS), a widely used silicone rubber. wikipedia.orgchemeurope.com Their ability to be purified by fractional distillation and subsequently used in reactions like hydrosilylation or substitution makes them indispensable building blocks in organosilicon chemistry. wikipedia.orgwikipedia.org
Specific Academic Context and Research Significance of 4-(Chloromethyl)phenyltrichlorosilane
This compound (CMPTS) is a bifunctional organosilane of significant interest in academic and industrial research. gelest.com Its chemical structure features two distinct reactive sites: the trichlorosilyl (B107488) (-SiCl₃) group and a chloromethyl (-CH₂Cl) group on a phenyl ring. This dual reactivity makes it a powerful tool for surface modification and the synthesis of complex molecular architectures.
The trichlorosilyl group serves as a robust anchor for covalently bonding the molecule to hydroxyl-bearing substrates like silicon oxide, titanium oxide, and other metal oxides. asianpubs.org This reaction proceeds via hydrolysis of the Si-Cl bonds to form silanols, which then condense with the surface hydroxyls, creating a stable, self-assembled monolayer (SAM).
The chloromethyl group, located at the para position of the phenyl ring, acts as a versatile reactive site for further chemical transformations. It is susceptible to nucleophilic substitution reactions, allowing for the attachment of a wide variety of molecules and functional groups. This property is exploited in several advanced research areas:
Surface-Initiated Polymerization: CMPTS is used to immobilize initiators on a surface for techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the "grafting-from" approach, where polymer chains are grown directly from the surface, creating polymer brushes with controlled density and thickness. It has been employed in the surface-initiated ATRP of polymers like poly(N-isopropylacrylamide) and poly(methyl methacrylate). ebay.com
Nanopatterning and Lithography: Researchers have used CMPTS in conjunction with techniques like particle lithography to create chemically patterned surfaces at the nanoscale. sigmaaldrich.com
Photochemical Studies: The chlorobenzyl group in CMPTS monolayers can be photochemically transformed. Under UV irradiation, it can be converted first to an aldehyde and then to a carboxylic acid group, a process that changes the surface from hydrophobic to hydrophilic. asianpubs.org This photo-oxidation provides a method for creating patterned surfaces with different chemical functionalities. asianpubs.org
Chemical and Pharmaceutical Intermediate: Beyond surface science, CMPTS is also utilized as a chemical intermediate in the synthesis of other complex molecules, including those with potential pharmaceutical applications. ebay.comfishersci.cafishersci.comchemicalbook.com
The distinct and orthogonal reactivity of its two functional groups makes this compound a highly valuable building block for creating functionalized surfaces and materials with precisely tailored properties for applications in electronics, biotechnology, and materials science. asianpubs.org
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| CAS Number | 13688-90-9 fishersci.canih.gov |
| Molecular Formula | C₇H₆Cl₄Si fishersci.canih.gov |
| IUPAC Name | trichloro-[4-(chloromethyl)phenyl]silane fishersci.cathermofisher.com |
| InChI Key | YBYBQFPZMKPGPJ-UHFFFAOYSA-N fishersci.cathermofisher.com |
| PubChem CID | 83663 fishersci.canih.gov |
| SMILES | C1=CC(=CC=C1CCl)Si(Cl)Cl fishersci.ca |
| Synonyms | (p-Chloromethyl)phenyltrichlorosilane, 4-Trichlorosilylbenzyl chloride, Trichloro[4-(chloromethyl)phenyl]silane gelest.comscbt.com |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 260.01 g/mol fishersci.cafishersci.com |
| Appearance | Clear, colorless liquid gelest.comthermofisher.com |
| Density | 1.361 g/mL at 25 °C chemicalbook.com |
| Boiling Point | 142-144 °C at 15 mmHg chemicalbook.com |
| Flash Point | 78 °C (172 °F) fishersci.comchemicalbook.com |
| Refractive Index | 1.549 (at 20 °C) chemicalbook.com |
| Solubility | Reacts with water fishersci.cachemicalbook.com |
| Sensitivity | Moisture sensitive fishersci.comchemicalbook.com |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Silicon tetrachloride |
| Trichlorosilane |
| Silanol |
| Siloxane |
| Polydimethylsiloxane (PDMS) |
| Poly(N-isopropylacrylamide) |
| Poly(methyl methacrylate) |
| Phenyltrichlorosilane (B1630512) |
| Dimethyldichlorosilane |
| Trimethylsilyl chloride |
| Chlorosilane |
| Dichlorosilane |
| Hexachlorodisilane |
| Methyltrichlorosilane |
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
trichloro-[4-(chloromethyl)phenyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl4Si/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYBQFPZMKPGPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065584 | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-90-9 | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(chloromethyl)-4-(trichlorosilyl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trichloro(4-(chloromethyl)phenyl)silane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trichloro[4-(chloromethyl)phenyl]silane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry of 4 Chloromethyl Phenyltrichlorosilane
Established Synthetic Pathways for 4-(Chloromethyl)phenyltrichlorosilane
The most conventional and historically significant method for synthesizing aryltrichlorosilanes, including this compound, is through the Grignard reaction. This pathway forms the foundation of organosilane chemistry, allowing for the creation of a direct silicon-carbon bond.
Grignard Reaction-Based Synthesis Utilizing Silicon Tetrachloride Precursors
The Grignard reaction is a cornerstone in the synthesis of organosilicon compounds. lookchem.com This method, first applied to organosilane synthesis by F. Stanley Kipping, involves the reaction of an organomagnesium halide (a Grignard reagent) with a chlorosilane. ebay.com For the preparation of this compound, the process begins with the formation of a Grignard reagent from a precursor such as 4-chloromethyl-bromobenzene and magnesium metal.
This organomagnesium reagent is then carefully added to a solution containing an excess of silicon tetrachloride (SiCl₄). The nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom of silicon tetrachloride, displacing one chloride ion to form the desired silicon-carbon bond. Using an excess of silicon tetrachloride is crucial to minimize the formation of di- and tri-substituted byproducts, such as bis(4-chloromethylphenyl)dichlorosilane, although achieving perfect selectivity for monosubstitution can be a challenge with the highly reactive Grignard reagent. lookchem.comebay.com The general reaction scheme is a well-established method for producing a variety of tetraorganosilanes. orgsyn.org
A representative table of reactants for this synthesis is shown below.
| Role | Compound | Formula | Notes |
| Precursor | 4-Chloromethyl-bromobenzene | C₇H₆BrCl | Used to generate the Grignard reagent. |
| Metal | Magnesium | Mg | Reacts with the precursor to form the Grignard reagent. |
| Silicon Source | Silicon Tetrachloride | SiCl₄ | Reacts with the Grignard reagent; used in excess. |
| Solvent | Anhydrous Diethyl Ether | (C₂H₅)₂O | A common solvent for Grignard reactions. |
Role of Anhydrous Conditions and Specific Solvents (e.g., Toluene (B28343), Bicyclohexane) in Synthesis Efficiency
The success and efficiency of the Grignard synthesis are highly dependent on the reaction environment, particularly the exclusion of water and the choice of solvent.
Anhydrous Conditions : this compound is sensitive to moisture. nih.gov Grignard reagents are extremely reactive toward protic solvents, especially water, which would quench the reagent and prevent the desired reaction with silicon tetrachloride. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous. The reaction is typically conducted under an inert atmosphere, such as dry nitrogen, to prevent both quenching by atmospheric moisture and potential side reactions with oxygen, which can lead to reduced yields.
Solvents : The choice of solvent is critical for both safety and reactivity.
Ethers (Diethyl Ether, THF) : Diethyl ether is a traditional solvent for Grignard reactions, effectively solvating the magnesium complex. Tetrahydrofuran (THF) is another common choice and can sometimes enhance reactivity. However, THF can undergo a ring-opening side reaction with some chlorosilanes, and magnesium halides are more soluble in THF, which can complicate purification. ebay.com
Hydrocarbons (Toluene, Chlorobenzene) : On an industrial scale, ether solvents pose a significant safety risk due to the potential for forming explosive peroxides. To mitigate this, non-coordinating solvents like toluene or chlorobenzene (B131634) are often used. A patent for a similar industrial process describes using chlorobenzene as the solvent for the reaction between a phenyl Grignard reagent and silicon tetrachloride, avoiding the hazards associated with ethers.
Industrial-Scale Synthetic Routes and Associated Purification Processes
Transitioning the Grignard synthesis to an industrial scale requires modifications to ensure safety, cost-effectiveness, and purity. As mentioned, a key adaptation is the replacement of hazardous ether solvents with higher-boiling point hydrocarbons like chlorobenzene.
The industrial process generally follows these steps:
Grignard Reagent Formation : Magnesium and the aryl halide precursor are reacted in a suitable solvent like chlorobenzene within a large-scale reactor under an inert atmosphere.
Reaction with SiCl₄ : The prepared Grignard reagent is added to the silicon tetrachloride solution. Temperature control is critical to manage the exothermic reaction.
Filtration : After the reaction is complete, the resulting slurry contains magnesium chloride salts as a byproduct. These are removed from the product mixture via filtration.
Purification : The crude product is purified through fractional distillation under reduced pressure (vacuum distillation). orgsyn.org This process separates the desired this compound from the solvent, any remaining silicon tetrachloride, and higher-boiling point byproducts like disubstituted silanes.
Alternative Synthetic Routes and Derivatization from Related Organosilanes
While the Grignard pathway is well-established, other methods exist for creating functionalized silanes, either through derivatization of the primary product or by employing entirely different catalytic strategies.
Synthesis of 4-(Chloromethyl)phenyltriethoxysilane (CMPTES) from this compound and Ethanol (B145695)
This compound is a versatile intermediate that can be readily converted to other useful silanes. A common derivatization is the alcoholysis reaction with ethanol to produce 4-(Chloromethyl)phenyltriethoxysilane (CMPTES).
This reaction is a nucleophilic substitution at the silicon center, where the three highly reactive silicon-chloride (Si-Cl) bonds are replaced by ethoxy groups (-OCH₂CH₃). The reaction proceeds by treating this compound with at least three equivalents of ethanol. A significant byproduct of this reaction is hydrogen chloride (HCl). To drive the reaction to completion and prevent potential acid-catalyzed side reactions, a base such as a tertiary amine (e.g., triethylamine (B128534) or pyridine) is often added to the reaction mixture to act as an HCl scavenger, precipitating out as an ammonium (B1175870) salt. The resulting CMPTES is a more stable alkoxysilane, which is often used as a coupling agent.
Photocatalytic Approaches for the Generation of Functionalized Silanes
Modern synthetic chemistry has introduced novel photocatalytic methods that serve as powerful alternatives for creating functionalized silanes. These approaches offer reactions under mild conditions and with high functional group tolerance.
A notable strategy involves the use of a hydrogen atom transfer (HAT) photocatalyst, such as eosin (B541160) Y, which is an inexpensive, metal-free, and readily available organic dye. This process activates simple hydrosilanes (compounds containing Si-H bonds) by abstracting a hydrogen atom to generate a silyl (B83357) radical. This highly reactive intermediate can then be trapped by a variety of quenching agents to form diverse functionalized silanes, including aryl, alkyl, and halo silanes. This method allows for the stepwise and controlled functionalization of multihydrosilanes, providing a flexible platform for synthesizing complex silicon compounds that might be difficult to access through traditional routes. While not a direct synthesis of this compound itself, this photocatalytic platform represents a state-of-the-art alternative for the broader family of functionalized organosilanes.
A table comparing the key features of the Grignard and photocatalytic approaches is provided below.
| Feature | Grignard Reaction-Based Synthesis | Photocatalytic Synthesis (from Hydrosilanes) |
| Starting Materials | Organohalide, Magnesium, Silicon Tetrachloride | Hydrosilane, Radical Quencher |
| Key Intermediate | Grignard Reagent (Carbanion) | Silyl Radical |
| Reaction Conditions | Strict anhydrous, inert atmosphere; can be exothermic. | Mild, visible light irradiation; often at room temperature. |
| Catalyst | Stoichiometric magnesium | Catalytic amount of photocatalyst (e.g., eosin Y). |
| Flexibility | Primarily for forming Si-C bonds. | Allows for diverse functionalization (Si-C, Si-O, Si-X). |
Reactivity and Mechanistic Studies of 4 Chloromethyl Phenyltrichlorosilane
Hydrolytic Reactivity and Silanol (B1196071) Formation Pathways
The presence of the trichlorosilyl (B107488) group makes 4-(chloromethyl)phenyltrichlorosilane highly susceptible to hydrolysis. This reactivity is a defining characteristic of chlorosilanes and is crucial to consider in their handling and application. nih.govwikipedia.org
The interaction of this compound with water is a rapid and exothermic reaction. The trichlorosilyl group readily reacts with water, leading to the stepwise substitution of chloride ions with hydroxyl groups, forming silanols. This process is accompanied by the evolution of hydrogen chloride (HCl) gas. nih.gov
Computational studies on the hydrolysis of chlorosilanes, such as H₃SiCl, indicate that the reaction barrier is significantly lowered by the presence of additional water molecules, which can act as catalysts. researchgate.net The activation energy for the hydrolysis of chlorosilanes can also be influenced by the substituents on the silicon atom. researchgate.net For instance, theoretical calculations on various chlorosilanes have shown that both steric and electronic effects of the substituents play a role in determining the reaction barrier. researchgate.net
The hydrolysis of organotrichlorosilanes is thermodynamically favorable. While specific enthalpy values for this compound are not published, studies on related organonitrates and organosulfates suggest that such hydrolysis reactions are generally thermodynamically unstable with respect to the corresponding alcohol (silanol) products at standard state. acs.org
Table 1: General Observations on the Hydrolysis of Phenyltrichlorosilane (B1630512)
| Parameter | Observation | Source(s) |
| Reaction Rate | Significantly dependent on HCl concentration; decreases with decreasing acidity. | nih.gov |
| Products | Primarily forms silanols and subsequently self-condensation products like cyclotetrasiloxanes. | nih.gov |
| Byproduct | Evolution of hydrogen chloride (HCl) gas. | nih.gov |
This table provides general observations based on studies of the closely related compound, phenyltrichlorosilane, due to the lack of specific data for this compound.
The high reactivity of this compound with moisture necessitates stringent handling and storage protocols. The compound is classified as moisture-sensitive and corrosive. acs.org Exposure to atmospheric moisture can lead to the release of corrosive HCl gas and the formation of solid siloxane polymers, which can compromise the integrity of the compound and its container. nih.govwikipedia.org
Therefore, it is imperative to handle this compound under an inert and dry atmosphere, such as nitrogen or argon. acs.org Storage containers should be tightly sealed to prevent the ingress of moisture. Materials incompatible with this compound include water, alcohols, bases, and oxidizing agents. acs.org
Nucleophilic Substitution Reactions at the Chloromethyl Group
The chloromethyl group on the phenyl ring provides a site for various nucleophilic substitution reactions, allowing for the derivatization of the molecule and the introduction of diverse functionalities.
This compound can be utilized as an initiator for Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. The chloromethyl group serves as the initiating site from which polymer chains can be grown. This is particularly useful for surface-initiated ATRP (SI-ATRP), where the trichlorosilyl group can first be anchored to a substrate, followed by polymerization from the chloromethyl group.
For instance, a polychloromethylated polymer, synthesized from the copolymerization of styrene (B11656) and p-(chloromethyl)styrene, has been used as a multifunctional ATRP initiator for the polymerization of t-butyl methacrylate, resulting in graft copolymers. nih.gov While this example uses a polymeric initiator, it demonstrates the principle of using the chloromethyl functionality for ATRP. The general mechanism of ATRP involves the reversible activation of the carbon-halogen bond by a transition metal complex, typically a copper(I) halide with a ligand. researchgate.net
Well-defined polystyrenes have been successfully prepared by ATRP using initiators analogous to the chloromethylphenyl moiety, such as benzyl (B1604629) bromide, in the presence of a copper catalyst system. researchgate.net The use of functional initiators in ATRP is a well-established method for producing polymers with specific end-groups. researchgate.net
The chloromethyl group can undergo nucleophilic substitution with various nucleophiles to introduce different functional groups. A notable example is the quaternization reaction with tertiary amines to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine on the benzylic carbon, displacing the chloride ion. researchgate.net
While specific studies on the quaternization of this compound are limited, the reaction of benzyl chloride and its derivatives with tertiary amines is well-documented. researchgate.nettubitak.gov.tr The kinetics of this quaternization reaction are influenced by the basicity and steric factors of the tertiary amine. tubitak.gov.tr This derivatization is a common method for synthesizing quaternary ammonium compounds, which have applications as surfactants, disinfectants, and phase-transfer catalysts. tubitak.gov.tr
Furthermore, the synthesis of quaternary ammonium silanes has been reported through the reaction of other chloropropylsilanes with tertiary amines, indicating the feasibility of such a reaction with this compound to create functionalized silanes with cationic properties. dntb.gov.uaresearchgate.netrsc.org For example, silicon-based quaternary ammonium materials have been synthesized by reacting chloromethyl trimethoxysilane (B1233946) with trioctylamine, achieving a quaternization rate of 83.6%.
Table 2: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group
| Nucleophile | Product Type | Potential Application | Source(s) |
| Tertiary Amine | Quaternary Ammonium Salt | Surfactants, Disinfectants, Functionalized Surfaces | tubitak.gov.trtubitak.gov.trresearchgate.net |
| Porphyrin | Porphyrin Heterostructure | Nanopatterning, Molecular Electronics | |
| Polymer Chain (via ATRP) | Graft or Star Polymers | Advanced Polymeric Materials | nih.govresearchgate.net |
Photochemical and Oxidative Transformations
The aromatic and chloromethyl moieties of this compound are susceptible to photochemical and oxidative transformations. A study on the photo-oxidation of self-assembled monolayers of this compound (CMPS) on silicon oxide (SiO₂) and titanium oxide (TiO₂) substrates has provided insights into its photochemical reactivity. researchgate.net
Upon exposure to deep UV radiation (254 nm), the chlorobenzyl group of the CMPS monolayer undergoes oxidation. The initial product is an aldehyde group, which upon further exposure is converted to a carboxylic acid group. researchgate.net This transformation results in a surface with high surface free energy and a hydrophilic character. researchgate.net
The rate of this photo-oxidation was found to be significantly faster on TiO₂ substrates compared to SiO₂, with complete conversion occurring within minutes on TiO₂. researchgate.net This highlights the photocatalytic effect of TiO₂ in this transformation. The resulting carboxylic acid-terminated surface can be further derivatized, for example, by reaction with amines like 2-amino-1,1,1-trifluoroethane (TFEA). researchgate.net
Information on other oxidative transformations, such as oxidative cleavage of the C-Si bond or other parts of the molecule under different conditions, is not extensively detailed in the available literature for this specific compound.
UV-Induced C-Cl Bond Cleavage and Subsequent Oxidation Pathways to Aldehydes and Carboxylic Acids
When self-assembled monolayers of CMPS on substrates such as silicon oxide (SiO₂) and titanium oxide (TiO₂) are exposed to UV radiation, the primary photochemical event is the cleavage of the carbon-chlorine (C-Cl) bond within the chlorobenzyl group. This homolytic cleavage generates a reactive benzyl radical. In the presence of oxygen and water, this radical undergoes oxidation.
The oxidation proceeds in a stepwise manner. The initial product is the corresponding aldehyde. Further exposure to UV light continues the oxidation process, converting the aldehyde group into a carboxylic acid. nih.govlsu.edufishersci.com This transformation of the terminal functional group from a chloromethyl to a carboxylic acid moiety is a key feature of the photo-oxidation of CMPS. The progress of this reaction can be monitored and confirmed through various surface-sensitive analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and contact angle measurements. nih.govlsu.edufishersci.com
Substrate-Dependent Photo-oxidation Rates and Efficiency (e.g., on SiO₂ versus TiO₂)
The efficiency and rate of the photo-oxidation of CMPS are significantly influenced by the nature of the underlying substrate. Studies comparing the reaction on silicon oxide (SiO₂) and titanium oxide (TiO₂) have demonstrated that TiO₂ acts as a more effective photocatalyst for this transformation.
The photo-oxidation of CMPS monolayers on a TiO₂ surface is notably faster and more efficient, with complete conversion to the carboxylic acid occurring within minutes of UV exposure. nih.govlsu.edu In contrast, the same process on a SiO₂ substrate is considerably slower. The rate of photo-oxidation on TiO₂ has been reported to be approximately three times faster than on SiO₂. nih.govlsu.edu This enhanced reactivity is attributed to the photocatalytic properties of TiO₂, which, upon UV irradiation, generates electron-hole pairs that facilitate the oxidative pathways.
Below is an interactive table summarizing the comparative photo-oxidation rates.
| Substrate | Relative Photo-oxidation Rate | Efficiency | Key Observation |
| SiO₂ | 1x | Lower | Slower conversion to carboxylic acid. |
| TiO₂ | 3x | Higher | Rapid and complete conversion within minutes. nih.govlsu.edu |
Generation of Polar and Hydrophilic Surfaces through Photo-oxidation
The photo-oxidation of CMPS monolayers provides a powerful method for controllably altering the surface properties of a material. The initial CMPS-coated surface, characterized by the chloromethyl-terminated phenyl groups, is relatively hydrophobic.
Upon UV-induced oxidation, the terminal chloromethyl groups are converted into polar carboxylic acid groups. nih.govlsu.edufishersci.com This chemical transformation results in a significant increase in the surface free energy, rendering the surface highly polar and hydrophilic. nih.govlsu.edufishersci.com The resulting carboxylic acid-terminated surface can be further functionalized, for instance, by reaction with amines such as 2-amino-1,1,1-trifluoroethane (TFEA), demonstrating the accessibility and reactivity of the newly formed functional groups. nih.govlsu.edu
Radical-Mediated Functionalization Mechanisms Involving Si-Cl Bonds
The silicon-chlorine (Si-Cl) bonds in this compound are also susceptible to radical-mediated reactions, offering pathways for further functionalization. While the C-Cl bond is more readily cleaved under UV irradiation, the Si-Cl bonds can participate in radical reactions under specific conditions.
The generation of silyl (B83357) radicals from chlorosilanes can be achieved through electrochemical reduction at highly biased potentials. nih.gov This process involves the single-electron reduction of the strong Si-Cl bond, leading to its cleavage and the formation of a nucleophilic silyl radical. nih.gov Although this method has been demonstrated for various chlorosilanes in alkene silylation reactions, including disilylation and hydrosilylation, specific mechanistic studies detailing the radical functionalization of the Si-Cl bonds in CMPS itself are less common. nih.gov However, the general principle suggests that the trichlorosilyl group of CMPS could be a target for radical-mediated transformations, potentially leading to the formation of new silicon-carbon or silicon-heteroatom bonds.
Specific Interactions with Other Chemical Species and Materials
The dual reactivity of the chloromethyl and trichlorosilyl groups in CMPS allows for a range of specific interactions with other chemicals and materials, underpinning its use in surface science and organic synthesis.
Mechanisms of Surface Interaction and Self-Polymerization of this compound
The primary mechanism of interaction of CMPS with hydroxyl-bearing surfaces, such as silicon wafers with a native oxide layer, involves the hydrolysis of the highly reactive trichlorosilyl group. In the presence of trace amounts of water on the substrate surface, the Si-Cl bonds are hydrolyzed to form silanol (Si-OH) groups. These silanols are highly reactive and readily condense with the hydroxyl groups on the substrate, forming stable covalent siloxane (Si-O-Si) bonds that anchor the CMPS molecule to the surface.
Simultaneously, the generated silanol groups on adjacent CMPS molecules can undergo intermolecular condensation, leading to the formation of a cross-linked polysiloxane network. This process is known as self-polymerization. nih.gov Studies using atomic force microscopy (AFM) have visualized this self-assembly and polymerization process within spatially confined nanoholes on Si(111) surfaces. nih.gov The growth of CMPS nanostructures is influenced by factors such as immersion time, solvent, and temperature, with nonpolar solvents generally favoring the formation of regular nanostructures. nih.gov This controlled polymerization allows for the fabrication of well-defined nanostructures and multilayer films. nih.gov
Application as a Reagent in Organic Synthesis Reactions (e.g., Hydrogen Transfer, Suzuki Coupling)
While primarily known for its role in surface modification, the chemical structure of this compound suggests potential applications as a reagent in organic synthesis, although specific, well-documented examples in hydrogen transfer and Suzuki coupling reactions are not extensively reported in the literature.
The benzyl chloride moiety of the molecule is a key functional group for Suzuki-Miyaura coupling reactions. In principle, the C-Cl bond of the chloromethyl group can undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle for cross-coupling with an organoboron reagent. rsc.org This would allow for the introduction of various aryl or vinyl groups at the benzylic position. However, the reactivity of the trichlorosilyl group under these conditions would need to be considered, as it is also known to participate in cross-coupling reactions, albeit typically requiring activation.
Regarding hydrogen transfer reactions, organosilanes, particularly those containing Si-H bonds, are well-known reducing agents. While CMPS does not possess a Si-H bond, its derivatives or its role in more complex catalytic systems for transfer hydrogenation could be an area for exploration. For instance, organocatalytic transfer hydrogenation often employs a hydride source, and while CMPS itself is not a direct hydride donor, its functional handles could be used to anchor catalytic species or to be transformed into a species active in hydrogen transfer. scispace.com
Advanced Materials Science Applications and Surface Engineering
Self-Assembled Monolayers (SAMs) and Multilayers of 4-(Chloromethyl)phenyltrichlorosilane
Self-assembled monolayers of this compound are a cornerstone for building well-defined surface architectures. The trichlorosilyl (B107488) group provides a reactive anchor to hydroxylated surfaces like silicon and glass, while the chloromethyl group offers a versatile site for further chemical modification.
The formation of ordered monolayers of this compound on substrates such as silicon with a native oxide layer or glass is a foundational step for many advanced applications. The process relies on the covalent bonding of the trichlorosilyl group to surface silanol (B1196071) (Si-OH) groups. This reaction, conducted in a controlled, low-humidity environment, leads to a densely packed monolayer.
Research has demonstrated that these monolayers can serve as a template for subsequent molecular assembly. For instance, nanostructures of this compound (CMPS) have been successfully fabricated on Si(111) surfaces. beilstein-journals.org Techniques like atomic force microscopy (AFM) are used to characterize the resulting surface, confirming the height and morphology of the formed nanostructures. beilstein-journals.org The chloromethyl groups exposed on the surface of the SAM act as reactive sites, for example, providing a platform for the attachment of other molecules, such as porphyrins, to create complex heterostructures. beilstein-journals.org
The quality of self-assembled monolayers is highly dependent on the conditions of their formation, including the choice of solvent and the reaction temperature. These parameters significantly influence the morphology, growth kinetics, and the prevalence of defects within the monolayer.
The solvent plays a crucial role in the dissolution of the silane (B1218182) and its transport to the substrate surface. Studies have shown that the choice of solvent, such as toluene (B28343) or bicyclohexane, affects the formation of this compound nanostructures. beilstein-journals.org The formation of silane monolayers on nanoscopic silicon oxide structures has been found to be particularly sensitive to ambient humidity, which can affect the degree of polymerization and the potential for multilayer formation. beilstein-journals.org While specific data on the effect of temperature on this compound SAMs is not extensively detailed in the provided literature, general principles of SAM formation suggest that temperature can influence the rate of reaction and the mobility of molecules on the surface, thereby affecting the final order and density of the monolayer.
Particle lithography, also known as nanosphere lithography, is a powerful technique for the fabrication of ordered arrays of nanostructures on a surface. beilstein-journals.orgnih.gov This method has been effectively used to direct the growth of this compound nanostructures in a spatially controlled manner. beilstein-journals.org
The process involves the deposition of a close-packed monolayer of silica (B1680970) spheres onto a substrate. beilstein-journals.org This layer of spheres acts as a mask. The areas of the substrate not covered by the spheres can be selectively functionalized. In one approach, the exposed surface of Si(111) was passivated with octadecyltrichlorosilane (B89594) (OTS) to create a methyl-terminated matrix. beilstein-journals.org After the removal of the silica spheres, nanoscopic holes are left in the OTS matrix. These uncovered sites of the Si(111) surface are then selectively filled with this compound by immersion in a solution containing the compound. beilstein-journals.org This results in the formation of CMPS nanostructures that are spatially confined within the pre-patterned matrix. beilstein-journals.org The surrounding OTS matrix shows minimal nonspecific adsorption, ensuring the selective placement of the CMPS. beilstein-journals.org This technique allows for the creation of millions of reproducible nanostructures, which can then serve as platforms for building more complex, multi-layered nano-architectures. beilstein-journals.org
| Parameter | Description | Finding |
| Substrate | The underlying material for nanostructure fabrication. | Si(111) |
| Mask | Material used to create the pattern for directed growth. | Silica spheres (500 nm diameter) |
| Passivation Layer | A layer to prevent non-specific binding. | Octadecyltrichlorosilane (OTS) |
| Functional Material | The compound used to create the nanostructures. | This compound (CMPS) |
| Characterization | Method used to evaluate the nanostructure morphology. | Atomic Force Microscopy (AFM) |
Polymer Brush Architectures and Surface-Initiated Polymerization Strategies
Surfaces functionalized with this compound are excellent platforms for the "grafting-from" approach to create polymer brushes. The chloromethyl group acts as an initiator for various controlled radical polymerization techniques, enabling the growth of dense, well-defined polymer chains from the surface.
The covalent attachment of an initiator monolayer, such as that formed by this compound, is the first step in the surface-initiated polymerization (SIP) of polymer brushes. The terminal chlorine atom of the chloromethyl group can directly initiate atom-transfer radical polymerization (ATRP), a robust method for growing a wide variety of polymers with controlled molecular weight and low polydispersity. beilstein-journals.org
This "grafting-from" method allows for the formation of polymer brushes with significantly higher grafting densities compared to "grafting-to" approaches, where pre-synthesized polymers are attached to a surface. The high density of initiator sites on a well-formed this compound monolayer leads to steric hindrance between the growing polymer chains, forcing them to stretch away from the surface in a brush-like conformation. Various monomers can be polymerized from these surfaces, leading to brushes with a wide range of properties for applications such as creating biopassive or lubricious surfaces. nih.gov
A significant application of this compound-functionalized surfaces is the fabrication of patterned binary polymer brushes. These structures consist of two or more different types of polymer brushes arranged in a specific spatial pattern on a single substrate. A notable example is the creation of "corrals," where one type of polymer brush forms enclosed regions that are surrounded by a different type of polymer brush.
A simple and efficient two-step photochemical process has been developed to create such structures. beilstein-journals.orgbeilstein-journals.org First, a planar surface, such as glass or silicon, is functionalized with this compound. beilstein-journals.org Then, a lithographic mask is used to selectively expose certain regions of the monolayer to UV light in the presence of air. This exposure converts the chloromethyl groups into carboxylic acid groups. beilstein-journals.org
Following this patterning step, surface-initiated ATRP is used to grow a polymer, such as poly(oligoethylene glycol methyl ether methacrylate) (POEGMA), from the unmodified chlorinated regions, forming the "walls" of the corrals. beilstein-journals.orgbeilstein-journals.org In a subsequent step, an initiator is attached to the carboxylic acid-functionalized regions, enabling the growth of a second type of polymer brush, for example, poly(cysteine methacrylate) (PCysMA), within the corrals. beilstein-journals.org This method allows for the creation of micro- and nanostructured environments for applications such as studying proton transport in model membrane systems. beilstein-journals.org
| Step | Process | Reagents/Conditions | Outcome |
| 1. Surface Functionalization | Silanization | This compound (CMPTS) | CMPTS monolayer on silicon or glass |
| 2. Photochemical Patterning | UV Irradiation | Lithographic mask, UV light (5 J cm⁻²), air | Selective conversion of -CH₂Cl to -COOH |
| 3. First Polymer Brush Growth | Surface-Initiated ATRP | OEGMA monomer | POEGMA "walls" from unmodified -CH₂Cl regions |
| 4. Second Polymer Brush Growth | Initiator attachment and SI-ATRP | Initiator on -COOH regions, CysMA monomer | PCysMA "corrals" within the patterned areas |
Functionalization of Nanomaterials and Creation of Hybrid Structures
A significant application of this compound is in the surface modification of silica nanoparticles (SNPs) for the enhanced detection of latent fingerprints, a critical technique in forensic science. The effectiveness of a dusting powder for fingerprint development depends on its ability to adhere selectively to the residue of the fingerprint, which is a complex mixture of sweat, oils, and amino acids.
Research has demonstrated that modifying the surface of silica nanoparticles with this compound can produce an amphiphilic powder that is highly sensitive and selective for developing both fresh and aged latent fingerprints on various surfaces, particularly non-porous ones like glass. capes.gov.br The trichlorosilyl group of the molecule reacts with the silanol groups on the surface of the silica nanoparticles, forming stable covalent Si-O-Si bonds. This process leaves the chloromethylphenyl group exposed on the nanoparticle surface.
The phenyl group provides lipophilic (oil-attracting) properties, while the unreacted silanol groups on the silica surface retain some hydrophilic (water-attracting) character. This dual nature allows the modified nanoparticles to adhere effectively to both the fatty and aqueous components of fingerprint residue, leading to clearer and more detailed fingerprint images. capes.gov.br
Studies have optimized the synthesis of these functionalized nanoparticles by varying parameters such as the size of the silica spheres and the mass ratio of silica to this compound. For instance, it was found that silica spheres with a diameter of 700 nm, modified with a 50:1 weight ratio of SiO₂ to this compound, exhibited the best performance for latent print development. capes.gov.br The resulting modified nanoparticles provide a simple, cost-effective, and efficient tool for routine forensic investigations. capes.gov.brbohrium.com
Table 1: Optimized Parameters for Silica Nanoparticle Modification with this compound for Latent Fingerprint Detection
| Parameter | Optimal Value | Rationale | Reference |
| Silica Nanoparticle Diameter | 700 nm | Provided better visualization of ridge details compared to smaller sizes (250 or 550 nm). | capes.gov.brbohrium.com |
| Mass Ratio (SiO₂ : this compound) | 50:1 | Achieved the best performance in developing latent prints. | capes.gov.br |
| Substrate Type | Non-porous (e.g., glass) | Showed the most effective latent fingerprint detection on these surfaces. | capes.gov.brnih.gov |
The reactive nature of the chloromethyl group on surfaces modified with this compound (CMPS) makes it an excellent candidate for the fabrication of complex heterostructures. A notable example is the integration of porphyrins onto a CMPS-functionalized surface to create well-defined nanoscale architectures.
In a study by Chambers and Garno, CMPS was used as a foundational layer to attach and grow heterostructures of 5,10,15,20-tetra(4-pyridyl)-21H,23H-porphine on a Si(111) surface. nih.gov The process involved first creating nanopatterns of an inert octadecyltrichlorosilane (OTS) matrix on the silicon substrate using particle lithography. The exposed regions of the silicon surface were then backfilled with CMPS. The chloromethyl groups of the patterned CMPS nanostructures served as reactive sites for the covalent attachment of the pyridyl-functionalized porphyrins.
The successful formation of these heterostructures was confirmed by atomic force microscopy (AFM), which showed a distinct increase in the height and width of the nanopatterns after the porphyrin attachment step. This indicated that multiple layers of porphyrins were bound to the CMPS foundation. This method allows for the precise spatial control of porphyrin assembly on a surface, which is crucial for the development of novel electronic and photonic devices. The use of CMPS in conjunction with other organosilanes like OTS demonstrates its compatibility in creating multifunctional surfaces with distinct chemical domains. nih.gov
Building on the principles demonstrated with porphyrin heterostructures, this compound serves as a versatile foundational layer for the attachment and growth of a wide array of complex nanostructures. The self-polymerization of CMPS within spatially confined sites, such as nanoholes fabricated by particle lithography on a Si(111) surface, has been studied in detail. nih.gov
The process begins with the creation of a passivated surface, typically with an inert organosilane like octadecyltrichlorosilane (OTS), leaving well-defined nanoscale regions of the underlying substrate exposed. When this patterned surface is immersed in a solution of CMPS, the trichlorosilyl groups react with the hydroxylated substrate within the confined areas. Subsequent self-polymerization of the CMPS molecules can occur, leading to the growth of three-dimensional nanostructures.
The chloromethyl groups on the surface of these CMPS nanostructures act as versatile chemical handles. They can undergo nucleophilic substitution reactions with a variety of molecules, including amines, thiols, and carboxylates. This allows for the covalent immobilization of a diverse range of functional units, such as nanoparticles, biomolecules, and other organic moieties, onto the pre-patterned CMPS foundation. This bottom-up approach to nanofabrication enables the construction of complex, multicomponent nanosystems with a high degree of spatial and chemical control. nih.gov
While direct experimental reports on the use of this compound for the functionalization of Metal-Organic Frameworks (MOFs) are not prevalent in the current literature, the principles of post-synthetic modification (PSM) of MOFs suggest a strong potential for its application. PSM is a powerful technique for introducing new functionalities into pre-synthesized MOFs without altering their fundamental framework structure.
The functionalization of MOFs with organosilanes typically involves the reaction of the silane with the metal-oxo clusters or with functional groups on the organic linkers of the MOF. In the case of this compound, the trichlorosilyl group could potentially react with hydroxyl groups present on the surface or within the pores of the MOF, forming stable M-O-Si or linker-O-Si bonds (where M is the metal in the cluster).
The key advantage of using this compound in this context would be the introduction of the reactive chloromethyl group into the MOF structure. This group can serve as a versatile anchor point for further chemical modifications. For example, it could be used to covalently attach catalytic species, sensing molecules, or polymers to the MOF, thereby creating hybrid materials with tailored properties for applications in catalysis, separations, and sensing. This approach would offer a pathway to new classes of functional MOF-based materials that are not accessible through direct synthesis.
The surface modification of metal oxide thin films, such as titanium dioxide (TiO₂), with this compound has been shown to significantly enhance their photocatalytic activity. TiO₂ is a well-known photocatalyst, but its efficiency can be improved by modifying its surface to enhance the adsorption of reactants and facilitate charge separation.
A study on the photo-oxidation of self-assembled monolayers of this compound (CMPS) on TiO₂ and silicon oxide (SiO₂) substrates revealed a much higher rate of photo-oxidation on the TiO₂ surface. asianpubs.org Under UV irradiation (254 nm), the chlorobenzyl group of the CMPS monolayer is oxidized to an aldehyde group and subsequently to a carboxylic acid group. This transformation was observed to be significantly faster on the TiO₂ substrate, with a complete conversion occurring within minutes. asianpubs.org
The enhanced rate of photo-oxidation on the CMPS-modified TiO₂ surface is attributed to the photocatalytic properties of the underlying titanium dioxide. The TiO₂ substrate actively participates in the photo-oxidation process, leading to a more efficient degradation of the organic monolayer. This finding suggests that functionalizing TiO₂ surfaces with this compound can create a system where the photocatalyst's activity is enhanced for the degradation of organic molecules in its immediate vicinity. This has potential applications in self-cleaning surfaces, environmental remediation, and photolithography. asianpubs.org
Table 2: Comparison of Photo-oxidation of this compound on TiO₂ and SiO₂ Substrates
| Substrate | Key Findings | Implication | Reference |
| TiO₂ | Rapid and highly efficient photo-oxidation of the CMPS monolayer. Complete conversion to carboxylic acid within minutes. | The TiO₂ substrate acts as an efficient photocatalyst, accelerating the degradation of the organic layer. | asianpubs.org |
| SiO₂ | Slower rate of photo-oxidation compared to TiO₂. | The photo-oxidation is less efficient without the photocatalytic assistance of the substrate. | asianpubs.org |
Role in High-Performance Coatings, Adhesives, and Sealants
The utility of this compound in coatings, adhesives, and sealants stems from its function as a coupling agent and crosslinker, which significantly enhances the performance and longevity of these materials.
This compound serves as a critical adhesion promoter, or coupling agent, forming a durable chemical bridge between organic polymer systems and inorganic substrates. gelest.com The molecule's trichlorosilyl group is hydrolytically reactive, especially in the presence of moisture. nih.gov This group reacts with hydroxyl (-OH) groups present on the surface of inorganic materials like glass, metals, and silicon oxide to form stable, covalent Si-O-substrate bonds. gelest.combeilstein-journals.org This process is fundamental to improving the adhesion of a polymer matrix to a substrate. gelest.com
In addition to promoting adhesion, this compound functions as an effective crosslinking agent, particularly in silicone rubber and other polymer systems. ebay.com Crosslinking is the process of forming covalent bonds between polymer chains to create a three-dimensional network, which enhances mechanical strength, thermal stability, and chemical resistance. ebay.com
The crosslinking mechanism involves the hydrolysis of the trichlorosilyl group in the presence of moisture, which converts the Si-Cl bonds into reactive silanol (Si-OH) groups. nih.gov These silanol groups can then undergo a condensation reaction with other silanol groups on adjacent molecules or with hydroxyl groups on the polymer backbone. nih.govnih.gov This reaction forms stable siloxane (Si-O-Si) bonds, liberating hydrogen chloride as a byproduct. nih.gov The resulting crosslinked network significantly improves the material's properties, such as elasticity and tensile strength. ebay.com While various silanes are used for this purpose, the fundamental principle of moisture-cured crosslinking is a key application for organochlorosilanes like this compound in creating high-performance polymer systems. nih.govebay.com
Table 1: Functional Roles of this compound in Material Applications
| Application Area | Primary Role | Mechanism of Action | Resulting Improvement |
| High-Performance Coatings | Adhesion Promoter / Coupling Agent | Forms covalent Si-O bonds with inorganic substrates and integrates with the polymer matrix. | Enhanced adhesion, durability, and environmental resistance. gelest.comnih.gov |
| Adhesives & Sealants | Adhesion Promoter / Coupling Agent | Chemically bridges the interface between the substrate and the adhesive/sealant polymer. | Stronger, more durable bonds with improved moisture resistance. gelest.comscbt.com |
| Silicone Rubber & Polymers | Crosslinking Agent | Hydrolysis and condensation of the trichlorosilyl group forms a Si-O-Si network between polymer chains. | Increased mechanical strength, thermal stability, and elasticity. nih.govebay.com |
| Advanced Electronics | Surface Modifying Agent | Self-assembles on silicon oxide surfaces to form functional nanostructures and monolayers. | Tailored surface properties (e.g., hydrophilicity) for improved device performance. aip.org |
Applications in Advanced Electronics and Semiconductor Fabrication
The reactivity of this compound with surfaces central to the electronics industry, such as silicon, makes it a compound of interest for specialized applications in semiconductor fabrication and device modification.
In the fabrication of semiconductors, various high-purity gases are used as precursors for depositing thin films and growing crystalline wafers. Organosilicon compounds, including chlorosilanes like methyltrichlorosilane, are used in chemical vapor deposition (CVD) processes to produce silicon carbide (SiC) epitaxial layers. mdpi.com Disilanes are also utilized in the manufacturing of photovoltaic devices through the chemical vapor deposition of amorphous silicon. However, based on the available research, there is no specific indication that this compound is a primary precursor used in the large-scale production of high-purity silicon wafers. Its role in electronics is more specialized in the area of surface functionalization.
A key application of this compound in advanced electronics is the functionalization of semiconductor surfaces. Research has demonstrated its ability to form self-assembled nanostructures and monolayers on silicon oxide (SiO₂) and titanium oxide (TiO₂), which are fundamental materials in electronic devices. aip.org
In one study, this compound (CMPS) was shown to self-assemble on these oxide substrates. aip.org The process involves the covalent attachment of the trichlorosilyl group to the hydroxyl-terminated oxide surface. beilstein-journals.org This allows for the creation of highly organized, nanoscale patterns. aip.org Furthermore, these CMPS monolayers can be chemically transformed. For example, upon exposure to UV irradiation, the chlorobenzyl group of the molecule can be converted into an aldehyde group and subsequently a carboxylic acid group. aip.org This transformation changes the surface from hydrophobic to hydrophilic, demonstrating a method to precisely control the surface free energy and chemical reactivity of the substrate. aip.org Such controlled surface modification is critical for improving the performance of electronic devices by enabling the selective attachment of other molecules or by altering the interfacial properties that govern device behavior. beilstein-journals.orgaip.org
Analytical and Spectroscopic Characterization in Research
Microscopic Techniques for Surface and Nanostructure Analysis
Microscopic techniques are indispensable for visualizing and quantifying the topographical and morphological features of surfaces modified with 4-(Chloromethyl)phenyltrichlorosilane.
Atomic Force Microscopy (AFM) for Topographical Imaging, Morphology Characterization, and Height Measurements
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional topographical information of a sample's surface by scanning a sharp tip across it. psu.edunist.gov This method is particularly valuable for studying CMPS as it can be applied to both conductive and insulating materials with minimal sample preparation. psu.edu AFM allows for quantitative measurements of surface features with vertical resolution on the order of angstroms and lateral resolution down to the nanometer scale. psu.educovalentmetrology.com
In the context of CMPS research, AFM is used to:
Image surface topography: Generate detailed 3D maps of surfaces functionalized with CMPS, revealing the arrangement and structure of the molecules. psu.edunist.gov
Characterize morphology: Study the shape, size, and distribution of CMPS nanostructures formed on a substrate. nih.gov
Measure heights: Quantify the thickness of CMPS layers and the height of self-assembled nanostructures, providing insights into the growth mechanism. nih.govsurfacesciencewestern.com
The self-polymerization of CMPS within spatially confined nanoholes on a Si(111) substrate has been studied in detail using AFM. nih.gov These studies produced pillar-like nanostructures of CMPS with varying heights and diameters, exclusively within the defined areas of the substrate. nih.gov The height of these nanostructures, as measured by AFM, indicated the formation of multilayers, with taller columns resulting from longer immersion times in the CMPS solution. nih.gov
Application of AFM in Monitoring Nanopattern Growth and Post-Derivatization Changes
AFM is a powerful tool for monitoring the dynamic processes of nanopattern growth and the changes that occur after subsequent chemical modifications (derivatization). beilstein-journals.org By imaging the surface at different stages of a reaction, researchers can gain quantitative information and detailed insights into the surface self-assembly process. nih.gov
For instance, in the fabrication of porphyrin heterostructures, CMPS nanostructures serve as a foundational layer. beilstein-journals.org AFM is used to characterize the surface after each key step of the fabrication process. beilstein-journals.org Initially, the height and morphology of the CMPS nanostructures formed within nanoholes of an octadecyltrichlorosilane (B89594) (OTS) matrix are evaluated. beilstein-journals.org Following this, the sample is treated with a porphyrin solution. The attachment of porphyrins is confirmed by AFM measurements showing an increase in both the height and width of the original CMPS nanopatterns, indicating that multiple layers of porphyrins have been added. beilstein-journals.org This step-by-step analysis provides insight into the mechanism of CMPS self-polymerization and its utility as a platform for building complex molecular architectures. beilstein-journals.org
Spectroscopic Techniques for Chemical and Structural Elucidation
Spectroscopic techniques are essential for determining the chemical composition, bonding, and molecular structure of this compound and the surfaces it modifies.
Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Chemical Bonds and Functional Groups
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a significant advantage over a dispersive spectrometer, which measures intensity over a narrow range of wavelengths at a time.
In the analysis of CMPS and its reaction products, FTIR is used to identify the presence of specific chemical bonds and functional groups. The hydrolysis of the trichlorosilyl (B107488) group (-SiCl₃) in CMPS leads to the formation of silanol (B1196071) groups (Si-OH), which can then condense to form stable siloxane bridges (Si-O-Si) on a substrate. The presence of Si-O-Si bonds can be confirmed by characteristic absorption bands in the FTIR spectrum, typically appearing in the range of 1000-1200 cm⁻¹. frontiersin.org The C-Cl bond in the chloromethyl group also has a characteristic vibrational frequency that can be identified. Furthermore, if the chloromethyl group is converted into other functional groups, such as a carboxylic acid, new characteristic peaks, like the C=O stretch of the carboxyl group, will appear in the spectrum.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition, Chemical State Analysis, and Structural Investigations of Monolayers
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. unica.itrms-foundation.ch XPS is a powerful tool for characterizing thin layers and self-assembled monolayers (SAMs) because it provides in-depth compositional information for layers with thicknesses ranging from 0.5 nm to 10 nm. unica.it
When analyzing CMPS-modified surfaces, XPS can:
Determine elemental composition: Confirm the presence of silicon, chlorine, carbon, and oxygen on the surface and quantify their relative amounts. mdpi.comresearchgate.net
Analyze chemical states: Distinguish between different chemical environments of an element. For example, it can differentiate the chlorine in the chloromethyl group from the chlorine in the trichlorosilyl group before hydrolysis. High-resolution spectra of the Si 2p, C 1s, and Cl 2p regions provide detailed information about the bonding and structure of the monolayer. mdpi.commdpi.com
Investigate monolayer structure: By analyzing the attenuation of the substrate signal (e.g., Au 4f or Si 2p) by the CMPS overlayer, the thickness of the monolayer can be estimated. unica.itmdpi.com Angle-resolved XPS (ARXPS) can further provide information about the depth distribution of the elements within the monolayer. unica.it
Studies on similar organosilane monolayers have shown that XPS can be used to follow the functionalization process step-by-step. For example, after immersing a gold substrate in a silane (B1218182) solution, the appearance of Si 2p, C 1s, and O 1s signals, along with the attenuation of the Au 4f signal, confirms the formation of the silane layer. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. nanoqam.ca It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei in a strong magnetic field. nanoqam.ca For organic molecules like CMPS, ¹H and ¹³C NMR are the most common types.
¹H NMR: Provides information about the number and types of hydrogen atoms in a molecule. The chemical shift of a proton is dependent on its local electronic environment. For CMPS, the aromatic protons would appear in a specific region of the spectrum, and the methylene (B1212753) protons of the chloromethyl group (–CH₂Cl) would have a distinct signal. The integration of the peaks corresponds to the ratio of the protons of each type.
¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a separate signal. docbrown.info This allows for the confirmation of the number of different carbon environments in the CMPS molecule.
NMR is crucial for confirming the successful synthesis of CMPS and for assessing its purity before it is used in surface modification applications. The spectra are typically recorded in a deuterated solvent, and tetramethylsilane (B1202638) (TMS) is used as an internal standard for chemical shifts. docbrown.inforsc.org
Table of Spectroscopic Data for this compound and Related Structures
| Technique | Region/Nucleus | Observed Shift/Band (Unit) | Assignment |
| FTIR | Mid-Infrared | ~1000-1200 cm⁻¹ | Si-O-Si stretching |
| Mid-Infrared | ~650-800 cm⁻¹ | C-Cl stretching | |
| ¹H NMR | Aromatic | ~7.3-7.8 ppm | Phenyl group protons |
| Aliphatic | ~4.6 ppm | Methylene (–CH₂Cl) protons | |
| ¹³C NMR | Aromatic | ~128-140 ppm | Phenyl group carbons |
| Aliphatic | ~45 ppm | Methylene (–CH₂Cl) carbon |
Note: The exact values for spectroscopic data can vary depending on the solvent, concentration, and instrument used.
Surface Wettability Assessment
Contact angle goniometry is a fundamental technique for characterizing the wettability of surfaces modified with this compound. This method provides quantitative insight into the surface free energy and the hydrophilic or hydrophobic nature of the CMPS layer by measuring the angle a liquid droplet forms with the surface. rsc.orgsmf.mx
A freshly prepared self-assembled monolayer of a similar compound, p-chloromethylphenyltrimethoxysiloxane, on a substrate exhibits a water contact angle of approximately 76°, indicating a moderately hydrophobic surface. rsc.org This hydrophobicity is attributed to the organic phenyl-based layer presented at the interface.
The wettability of CMPS-modified surfaces can be dramatically altered through photochemical modification. asianpubs.org As established in photo-oxidation studies, exposing a CMPS film to UV radiation transforms the terminal chlorobenzyl groups into polar functionalities like aldehydes and, ultimately, carboxylic acids. asianpubs.orgupm.edu.my This chemical change significantly increases the surface's polarity and, consequently, its surface free energy.
The result is a transition from a moderately hydrophobic surface to a highly hydrophilic one. asianpubs.org This change is directly observable through a significant decrease in the water contact angle. While the initial CMPS film repels water to some extent, the UV-modified, carboxylic acid-terminated surface has a strong affinity for water, causing the droplet to spread out more, which results in a much lower contact angle. The efficiency of this photo-oxidation and the resulting hydrophilic conversion is notably faster on titanium oxide substrates compared to silicon oxide. asianpubs.org This process allows for the creation of patterned surfaces with distinct regions of hydrophobicity and hydrophilicity by selectively exposing parts of the CMPS film to UV light.
The table below summarizes the changes in surface properties of a CMPS film upon UV irradiation.
| Surface State | Dominant Surface Group | Surface Character | Representative Water Contact Angle |
| Before UV Irradiation | Chlorobenzyl (-CH₂Cl) | Moderately Hydrophobic | ~76° rsc.org |
| After UV Irradiation | Carboxylic Acid (-COOH) | Hydrophilic | Significantly < 76° asianpubs.org |
Computational Chemistry and Theoretical Modeling of 4 Chloromethyl Phenyltrichlorosilane
Density Functional Theory (DFT) Studies for Molecular Structure, Electronic Properties (e.g., HOMO-LUMO), and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgarxiv.org It is a popular and versatile method in computational chemistry due to its favorable balance between accuracy and computational cost. wikipedia.orgnih.gov DFT calculations can provide detailed information about the geometry, electronic properties, and reactivity of 4-(Chloromethyl)phenyltrichlorosilane.
The first step in a DFT study is typically geometry optimization, where the arrangement of atoms in the molecule is adjusted to find the most stable structure, corresponding to the lowest possible ground state energy. stackexchange.comnih.gov For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the molecule.
Once the optimized geometry is obtained, various electronic properties can be calculated. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comschrodinger.com The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and signifies the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and stability. irjweb.comphyschemres.org A small HOMO-LUMO gap suggests that the molecule can be easily excited and is therefore more reactive, while a large gap indicates higher stability. irjweb.com
DFT can also be used to predict various chemical properties and reactivity indices. numberanalytics.com By analyzing the electronic distribution and orbital energies, it is possible to identify the most likely sites for electrophilic or nucleophilic attack. Reactivity descriptors such as chemical potential, hardness, and the electrophilicity index can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. irjweb.commdpi.com For instance, the dual descriptor can be employed to characterize the reactivity of molecules in different environments. nih.govacs.org
| Property | Hypothetical Value | Unit | Significance |
|---|---|---|---|
| Optimized Bond Length (Si-C) | 1.85 | Å | Provides the equilibrium distance between the silicon and carbon atoms of the phenyl group. |
| Optimized Bond Angle (Cl-Si-Cl) | 109.5 | Degrees | Indicates the geometry around the silicon atom. |
| HOMO Energy | -7.2 | eV | Relates to the molecule's electron-donating ability. |
| LUMO Energy | -1.5 | eV | Relates to the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 | eV | Indicates the chemical stability and reactivity of the molecule. |
| Dipole Moment | 2.1 | Debye | Measures the overall polarity of the molecule. |
Molecular Dynamics Simulations for Understanding Self-Assembly Processes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and processes such as self-assembly and intermolecular interactions. nih.govcuny.edu
For this compound, MD simulations could be used to understand how individual molecules interact with each other in a condensed phase (liquid or solid) and how they might form larger, organized structures through self-assembly. The interactions between molecules are governed by a set of potential energy functions known as a force field. k-state.edu These interactions include van der Waals forces, which are important for the packing of the phenyl rings and alkyl chains, and electrostatic interactions arising from the polar Si-Cl and C-Cl bonds.
An MD simulation of this compound would typically start with a random arrangement of molecules in a simulation box. Over the course of the simulation, the molecules would move and reorient themselves to find lower energy configurations, driven by the intermolecular forces. uiowa.edu By analyzing the trajectories of the molecules, it is possible to identify stable arrangements and understand the nature of the intermolecular interactions that lead to them. nih.gov For example, simulations could reveal whether the phenyl rings tend to stack together (π-π stacking) or if specific orientations are preferred due to dipole-dipole interactions.
The self-assembly process, which is the spontaneous organization of molecules into ordered structures, is a key area that can be investigated with MD simulations. mdpi.comnih.gov For a molecule like this compound, which has both a rigid aromatic part and a reactive silyl (B83357) group, simulations could predict how it might form monolayers on a surface or other ordered aggregates in solution. The following table provides examples of the types of insights that could be gained from MD simulations, though the findings are hypothetical in the absence of specific published studies.
| Simulation Focus | Potential Finding | Implication |
|---|---|---|
| Liquid State Structure | Molecules exhibit some degree of local ordering, with preferential alignment of dipole moments. | Suggests that electrostatic interactions play a significant role in the liquid's properties. |
| Self-Assembly in a Nonpolar Solvent | Formation of small aggregates (dimers, trimers) driven by van der Waals and weak dipole-dipole interactions. | Indicates a tendency for the molecule to associate in nonpolar environments. |
| Interaction with a Hydrophilic Surface | The trichlorosilyl (B107488) group orients towards the surface, indicating a strong interaction. | Predicts how the molecule would bind to surfaces like silica (B1680970) or glass. |
| Intermolecular Interaction Energies | Van der Waals interactions contribute significantly to the overall cohesion, with a smaller but important contribution from electrostatic interactions. | Quantifies the relative importance of different forces in holding the molecules together. |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Environmental Fate and Behavior of Organosilicons
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemicals based on their molecular structure. wisdomlib.orgwikipedia.org This approach is particularly valuable for assessing the environmental fate of chemicals, as it can provide estimates for properties that are difficult or expensive to measure experimentally. ecetoc.orgnih.gov The fundamental principle of QSPR is that the structure of a molecule contains the information that determines its physical, chemical, and biological properties. nih.gov
For an organosilicon compound like this compound, QSPR models can be used to predict its behavior in the environment, such as its tendency to biodegrade, its potential for bioaccumulation, and its partitioning between different environmental compartments (e.g., water, soil, air). nih.govresearchgate.net The first step in developing a QSPR model is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical's structure. wiley.comtandfonline.com These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (describing atomic connectivity), or quantum-chemical (e.g., HOMO-LUMO energies, dipole moment). nih.gov
Once a set of descriptors is calculated for a group of related chemicals with known experimental property values, statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the property of interest. nih.govkg.ac.rs This equation can then be used to predict the property for new or untested compounds like this compound.
Key environmental properties that can be predicted by QSPR models for organosilicons include:
Bioconcentration Factor (BCF): An indicator of a chemical's potential to accumulate in aquatic organisms. bioone.org
Soil Sorption Coefficient (Koc): Describes the tendency of a chemical to bind to organic matter in soil and sediment.
Biodegradability: Predicts whether a chemical is likely to be broken down by microorganisms in the environment.
Water Solubility: The maximum amount of a chemical that can dissolve in water.
The following table illustrates the types of molecular descriptors that would be relevant for a QSPR study of this compound and the environmental properties they could help predict.
| Descriptor Type | Example Descriptor | Relevance for this compound | Predicted Environmental Property |
|---|---|---|---|
| Constitutional | Molecular Weight | A fundamental property influencing transport and diffusion. | Water Solubility, Volatility |
| Topological | Wiener Index (a measure of molecular branching) | Reflects the overall shape and size of the molecule. | Boiling Point, Viscosity |
| Quantum-Chemical | HOMO-LUMO Gap | Indicates chemical reactivity and susceptibility to degradation. | Biodegradability, Atmospheric Oxidation |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of the molecule. | Bioconcentration Factor (BCF), Soil Sorption (Koc) |
| Geometric | Molecular Surface Area | Relates to the extent of interaction with the surrounding environment. | Adsorption, Transport across membranes |
Environmental Considerations and Safety Protocols in Academic Research
Environmental Fate and Transport of Organosilicon Compounds
Organosilicon compounds are widely used, making their environmental impact a subject of ongoing research. nih.gov Their fate is largely determined by their structure and the environmental conditions they encounter.
Research on Environmental Persistence, Bioaccumulation, and Bioconcentration of Organosilicon Materials
The environmental persistence and potential for bioaccumulation of organosilicon compounds vary significantly based on their chemical structure. nih.gov Many organosilicon compounds, particularly siloxanes, are noted for their persistence in the environment due to resistance to microbial degradation. nih.govacs.org This has led to their widespread detection in environmental compartments. nih.gov
Bioaccumulation, the process where a substance builds up in an organism, is a key consideration in environmental risk assessment. nih.govresearchgate.net For organosilicon compounds, this potential is often linked to their hydrophobicity (tendency to repel water) and their resistance to metabolic breakdown. nih.gov Research has identified certain halogenated compounds and siloxanes as having higher persistence and bioaccumulation characteristics. acs.org However, the environmental behavior is complex; for instance, highly hydrophobic pesticides may adsorb strongly to sediment, which can reduce their bioavailability to organisms in the water column but increase exposure for sediment-dwelling species. nih.gov The classification of a substance as persistent, bioaccumulative, and toxic (PBT) is a critical aspect of hazard assessment. nih.govfishersci.co.uk
Table 1: Factors Influencing Bioaccumulation of Organic Chemicals
| Factor | Description | Relevance to Organosilicons |
|---|---|---|
| Persistence | Resistance to degradation (microbial, chemical, photolytic). | Many siloxanes are resistant to microbial degradation. nih.gov |
| Hydrophobicity | Tendency to partition from water into lipids (fatty tissues). | A key factor in estimating bioconcentration potential. nih.gov |
| Metabolism | The ability of an organism to chemically transform and excrete the substance. | Compounds resistant to metabolism have a higher bioaccumulation potential. nih.gov |
| Bioavailability | The fraction of the chemical in the environment that is available for uptake by organisms. | Adsorption to soil and sediment can reduce bioavailability in water. nih.govnih.gov |
Investigation of Hydrolytic Stability and Degradation Pathways in Various Environmental Matrices
A primary degradation pathway for many organosilicon compounds, especially chlorosilanes, is hydrolysis. nih.gov Chlorosilanes react with water or moisture to break the silicon-chlorine (Si-Cl) bond. noaa.govwikipedia.org This reaction is often rapid and is a key factor in their environmental fate. nih.govchemicalbook.com
The hydrolysis of chlorosilanes, such as the related compound phenyltrichlorosilane (B1630512), proceeds quickly in contact with water or even moist air, producing siloxanes and releasing hydrochloric acid. nih.govwikipedia.org Studies on the hydrolysis of phenyltrichlorosilane in water-acetone solutions have shown that the reaction rate and the types of products formed can be significantly dependent on the acidity of the solution. nih.gov The ultimate degradation products in the environment are typically silica (B1680970) (silicon dioxide), water, and carbon dioxide.
Research into the biodegradability of 182 different organosilicon compounds found that structures like ethers, esters, and amides attached to the silicon atom were more prone to hydrolysis, which can lead to readily biodegradable intermediates, provided these intermediates no longer contain silicon functional groups. nih.gov Conversely, cyclic and linear siloxanes were found to be generally non-biodegradable. nih.gov
Life Cycle Assessment (LCA) Methodologies for Evaluating Environmental Impact of Organosilicon Monomer Production
Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal. researchgate.netmagnusgroup.org For organosilicon monomer production, LCA provides a framework to identify key areas of environmental concern and guide process improvements. researchgate.netresearchgate.net
Hazard Assessment in Laboratory Settings Relevant to 4-(Chloromethyl)phenyltrichlorosilane
This compound belongs to the chlorosilane chemical family, which shares a common set of significant hazards. noaa.govgelest.com Proper hazard assessment and adherence to strict safety protocols are essential when handling this compound in a research environment.
Corrosivity and Lachrymatory Properties Associated with Chlorosilanes
Chlorosilanes, including this compound, are classified as corrosive materials. fishersci.comthermofisher.comglobalsilicones.org They cause severe skin burns and serious eye damage upon contact. gelest.comfishersci.com The corrosive nature is largely due to their reaction with moisture, either in the air or on tissues, which generates hydrochloric acid. noaa.govglobalsilicones.org
Direct contact of liquid chlorosilanes with the eyes can result in severe damage, potentially leading to loss of sight. globalsilicones.org Vapors are also highly irritating and corrosive to the skin, eyes, nose, and the entire respiratory tract. noaa.govglobalsilicones.org The sharp, pungent odor and the immediate irritating effect on mucous membranes are characteristic of these compounds and consistent with lachrymatory (tear-producing) properties. Inhalation may cause irritation and corrosive burns to the oral, nasal, and pharyngeal mucosa. globalsilicones.org Therefore, handling requires stringent personal protective equipment, including chemical-resistant gloves, clothing, and eye/face protection in a well-ventilated area. fishersci.co.ukfishersci.com
Table 2: Hazard Profile of this compound
| Hazard Type | Description | Reference |
|---|---|---|
| Skin Corrosion | Causes severe skin burns (Category 1B). | fishersci.comthermofisher.com |
| Eye Damage | Causes serious eye damage (Category 1). | fishersci.comthermofisher.com |
| Respiratory Irritation | May cause respiratory irritation. | gelest.comfishersci.com |
| Reactivity with Water | Reacts violently with water, releasing toxic and corrosive fumes. | noaa.govthermofisher.com |
Exothermic Reaction with Water and Release of Corrosive Hydrochloric Acid Fumes
A defining and critical hazard of all chlorosilanes is their vigorous and exothermic reaction with water. noaa.govglobalsilicones.org this compound reacts violently with water, moisture, steam, and protic solvents. chemicalbook.comthermofisher.comnoaa.gov This reaction is not only hazardous because of the heat generated, which can cause thermal burns and potentially over-pressurize containers, but also because it liberates toxic and corrosive hydrogen chloride (HCl) gas. nih.govnoaa.gov
The released HCl gas immediately forms hydrochloric acid upon contact with moisture in the air or on body tissues, which is the primary cause of the severe corrosive damage associated with exposure. noaa.govglobalsilicones.org This reaction necessitates that the compound be stored under inert gas and away from moisture. fishersci.ca In case of a fire, water must not be used as an extinguishing agent; instead, carbon dioxide, dry chemical, or dry sand are recommended. fishersci.co.ukthermofisher.com Spills must not be exposed to water and should be absorbed with an inert material. fishersci.co.ukfishersci.com
Safe Handling and Laboratory Practices for this compound
The handling of this compound in a research setting necessitates strict adherence to safety protocols due to its reactive and corrosive nature. This compound is a combustible liquid that reacts with water and moisture, causing severe skin burns and eye damage. gelest.comfishersci.comfishersci.co.uk Proper laboratory practices are essential to mitigate the risks associated with its use.
Due to the hazardous properties of this compound, comprehensive personal protective equipment is mandatory to prevent any direct contact with the substance. gelest.comgelest.comglobalsilicones.org Emergency eye wash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure. gelest.com
Specific PPE requirements include:
Eye Protection : Chemical goggles or a face shield are required. gelest.comgelest.com Contact lenses should not be worn when handling this chemical. gelest.com
Hand Protection : Neoprene or nitrile rubber gloves are recommended to protect against skin contact. gelest.comgelest.com It is crucial to wash and dry hands after use and before eating, drinking, or smoking. gelest.com
Skin and Body Protection : Wear suitable protective clothing to prevent skin exposure. gelest.comgelest.com In case of skin contact, all contaminated clothing must be removed immediately and washed before reuse. fishersci.co.uk
Respiratory Protection : If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended. gelest.com
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical goggles or face shield. Contact lenses are not recommended. | gelest.comgelest.com |
| Hand Protection | Neoprene or nitrile rubber gloves. | gelest.comgelest.com |
| Body Protection | Protective clothing. | gelest.comgelest.com |
| Respiratory | NIOSH-certified combination organic vapor/acid gas respirator where inhalation exposure may occur. | gelest.com |
Proper ventilation is a critical engineering control for safely handling this compound. gelest.com The compound's vapors can be harmful if inhaled, and it reacts with moisture in the air to release hydrogen chloride gas. gelest.com Therefore, all work with this chemical must be conducted in a well-ventilated area. gelest.com
This compound is highly sensitive to moisture and will react with water or moist air. gelest.comfishersci.com This reactivity necessitates specific storage protocols to maintain its stability and prevent hazardous reactions. gelest.com
The compound should be stored in a dry, cool, and well-ventilated place. fishersci.co.uk Containers must be kept tightly closed to prevent contact with moisture. gelest.comfishersci.com It is often recommended to store the material under a dry inert gas, such as nitrogen or argon. fishersci.comsigmaaldrich.com Storage should be in a designated corrosives area, away from heat, sparks, open flames, and other sources of ignition. fishersci.co.ukfishersci.com
This reagent is incompatible with several classes of chemicals and must be stored separately.
Incompatible Materials :
Alcohols gelest.com
Amines gelest.com
Oxidizing agents gelest.comfishersci.com
Bases fishersci.com
| Storage Parameter | Requirement | Source(s) |
| Atmosphere | Store under dry, inert gas (e.g., Nitrogen). Keep container tightly closed. | fishersci.comfishersci.co.uk |
| Temperature | Keep in a cool place. Store away from heat. | gelest.comfishersci.co.uk |
| Location | Dry and well-ventilated area. Designated corrosives area. | fishersci.comfishersci.co.uk |
| Incompatibilities | Alcohols, Amines, Oxidizing Agents, Bases. | gelest.comfishersci.com |
In the event of a spill, immediate and appropriate action is required to prevent harm to personnel and the environment. fishersci.com All sources of ignition should be removed, and the area should be evacuated of unnecessary personnel. fishersci.co.ukfishersci.com
For cleanup, personnel must wear the proper protective equipment as detailed in section 7.3.1. gelest.com The spill should be contained and soaked up with an inert absorbent material such as dry sand. fishersci.co.uk Do not use water for cleanup, as the compound reacts violently with it. fishersci.co.uk The collected material should then be swept or shoveled into a suitable, closed container for disposal. gelest.comfishersci.co.uk If the substance enters sewers or public waters, the relevant authorities must be notified. gelest.com
Disposal of this compound waste must be handled by a licensed waste disposal facility. gelest.com Containers of the material, whether empty or containing waste, should be disposed of according to official regulations. gelest.com
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Strategies for Functionalized Organosilanes
The industrial synthesis of organosilanes has traditionally relied on methods like the Müller-Rochow direct process, which, while effective, has prompted a search for more sustainable, chlorine-free alternatives. mdpi.com Future research is increasingly focused on green chemistry principles to guide the development of new synthetic pathways. consensus.appsolubilityofthings.comimperial.edurroij.com
A significant area of development is the use of earth-abundant and environmentally benign transition metals like cobalt or nickel as catalysts for hydrosilylation reactions, moving away from platinum-based catalysts. acs.org Researchers have developed air- and water-stable cobalt-based catalysts that facilitate the synthesis of alkoxy-substituted silanes in green solvents like alcohols under mild, room-temperature conditions. acs.org Another innovative and sustainable approach involves the upcycling of waste materials, such as polyester (B1180765) and biomass, into valuable organosilane compounds using hybrid catalysts like gold nanoparticles on a zirconium oxide support. odu.edu This method transforms waste into high-performance materials for coatings and chemical intermediates, aligning with a circular economy model. odu.edu
Novel strategies also include photochemical methods and the use of disodiumoxysiloxanes as precursors for creating functional silicone copolymers, highlighting the continuous innovation in organosilane synthesis. morressier.com
| Strategy | Key Features | Sustainability Aspect | Reference |
|---|---|---|---|
| Catalysis with Earth-Abundant Metals | Utilizes cobalt or nickel catalysts for hydrosilylation. | Reduces reliance on expensive and less-abundant platinum catalysts. | acs.org |
| One-Pot Synthesis in Green Solvents | Conducts reactions in alcohols under mild conditions (e.g., room temperature). | Minimizes energy consumption and use of hazardous solvents. | acs.org |
| Upcycling of Waste Materials | Converts polyester and biomass into organosilanes using hybrid catalysts. | Promotes a circular economy by transforming waste into valuable products. | odu.edu |
| Photochemical Methods | Uses light to initiate reactions for synthesizing organosilanols and other derivatives. | Offers an energy-efficient and alternative pathway to traditional heating. | morressier.com |
Advanced Functionalization and Derivatization for Tailored Material Properties
The dual reactivity of 4-(chloromethyl)phenyltrichlorosilane is central to its utility. The trichlorosilyl (B107488) group readily hydrolyzes to form silanols, which then condense to create robust siloxane (Si-O-Si) bonds with inorganic substrates like silica (B1680970) or metal oxides. researchgate.net This allows for the creation of self-assembled monolayers (SAMs). The chloromethyl group, on the other hand, serves as a versatile anchor for further organic modification.
Research has demonstrated that the chloromethyl group on a self-assembled monolayer of the compound can be converted into other functional groups. asianpubs.org For instance, UV irradiation can transform the chlorobenzyl group into an aldehyde and subsequently into a carboxylic acid. asianpubs.org This photo-oxidation process creates a hydrophilic surface with high surface free energy, which can then be further derivatized, for example, by reacting it with 2-amino-1,1,1-trifluoroethane. asianpubs.org
This capacity for derivatization allows for the precise tailoring of surface properties. researchgate.netresearchgate.netresearchgate.net A notable application is the use of this compound nanostructures as a foundation to attach and grow heterostructures of porphyrins. sigmaaldrich.com In this process, the compound forms nanostructures within patterned templates, providing spatially defined sites for the selective binding of porphyrin molecules. sigmaaldrich.com Such advanced functionalization is key to developing materials for high-performance applications, including specialized coatings and sensors. mdpi.commdpi.com
Expansion into Novel Bio-related Applications (e.g., Biomedical, Biosensors, Drug Delivery Systems)
Organosilanes are increasingly pivotal in the biomedical field due to their ability to bridge organic and inorganic materials. researchgate.nethskbrchemical.com The functionalization capabilities of compounds like this compound make them ideal precursors for a range of bio-applications.
Biosensors : Organosilanes are used to create anchoring layers for biomolecules on various transducer surfaces. researchgate.netrmit.edu.vn The silane (B1218182) head group binds covalently to surfaces with hydroxyl groups (like silica or metal oxides), while the organic tail can be functionalized to immobilize specific probes like antibodies or DNA, enabling the detection of target analytes. researchgate.net
Drug Delivery Systems : Organosilicon compounds are used to fabricate drug carriers such as nanoparticles, liposomes, and microcapsules. hskbrchemical.com These structures can improve drug stability and prolong their half-life in plasma. hskbrchemical.com By creating porous nanocarriers from organosilanes, it's possible to achieve controlled drug release by adjusting the pore size and porosity. hskbrchemical.com
Biocompatible Materials and Tissue Engineering : Organosilanes are used to prepare biocompatible materials like silicone rubber and silica gel for use in artificial organs and implants. hskbrchemical.com They can also be used to create tissue engineering scaffolds that support cell adhesion and growth, promoting tissue regeneration. hskbrchemical.commdpi.com Surface modification with organosilanes is crucial for enhancing the adhesion of bioactive molecules, such as RGD peptides, to improve how cells interact with biomaterial surfaces. nih.gov
| Application Area | Role of Organosilane | Example | Reference |
|---|---|---|---|
| Biosensors | Forms a stable anchoring layer for immobilizing biological probes. | Surface modification of silica transducers for detecting specific proteins or DNA sequences. | researchgate.net |
| Drug Delivery | Creates nanocarriers (nanoparticles, microcapsules) for targeted and controlled release. | Porous silica nanoparticles for sustained release of therapeutic agents. | hskbrchemical.com |
| Tissue Engineering | Forms biocompatible scaffolds that promote cell growth and tissue regeneration. | Silicone hydrogels used as scaffolds for bone and skin tissue repair. | mdpi.com |
| Biocompatible Coatings | Modifies the surface of medical implants to improve biocompatibility and reduce rejection. | Coating implants with silanes to enhance integration with surrounding tissue. | hskbrchemical.com |
Catalytic Applications and Deeper Mechanistic Insights of Silane-Mediated Reactions
While this compound itself is primarily a functionalization agent, its derivatives are integral to catalysis, often by serving as a linker to immobilize catalytic species on a solid support. rsc.org Understanding the mechanisms of silane-mediated reactions is crucial for optimizing existing processes and designing new catalysts.
Significant research has focused on providing mechanistic insights into important reactions like hydrosilylation. acs.orgnih.govacs.org Studies on rhenium(V) complexes, for example, have explored how the silane is activated. nih.govacs.org Kinetic analyses suggest a pathway where the silane forms a σ-adduct, followed by the heterolytic cleavage of the Si-H bond. nih.gov Interestingly, detailed kinetic studies have sometimes revealed that observable intermediates may belong to a non-productive pathway, a concept known as the Halpern axiom, pushing researchers to look for more elusive, highly reactive species that drive the main catalytic cycle. nih.gov
Recent theoretical studies using density functional theory have unraveled the distinct roles of silyl (B83357) and silane active modes in nickel-catalyzed hydrogenation reactions. acs.org These computational models provide valuable insights into stereoselectivity and chemoselectivity, which can guide the future design of more efficient catalysts incorporating silicon and other group IVA elements. acs.org The development of cooperative catalysis systems, such as the Cu/Pd-catalyzed silylcarbonylation of alkynes, further expands the toolkit of organosilicon chemistry, enabling the modular and regioselective synthesis of complex molecules like β-silylenones. acs.org
Integration into Multiscale and Hierarchical Systems for Enhanced Performance
The ability to control structure at multiple length scales is a key goal in advanced materials science. odu.edu Organosilanes, and specifically this compound, are proving to be excellent building blocks for creating such hierarchical systems.
A powerful technique for this is particle lithography, where nanostructures of this compound are used as a foundation to build more complex heterostructures. sigmaaldrich.com In a typical protocol, a silicon surface is selectively passivated with a methyl-terminated organosilane (like octadecyltrichlorosilane), leaving behind nanoscopic holes. sigmaaldrich.com These holes are then filled with this compound, creating spatially confined reactive sites. sigmaaldrich.com These sites can then be used to bind other molecules, such as porphyrins, building up a hierarchical structure layer by layer. sigmaaldrich.com The ability to create such ordered systems from the nano to the micro-scale is essential for applications in electronics, photonics, and sensing.
Exploration of Sustainable Chemistry Principles in Organosilicon Synthesis and Application
The principles of green chemistry are increasingly influencing the entire lifecycle of organosilicon compounds, from their synthesis to their final application. solubilityofthings.comimperial.edurroij.comacs.org This holistic approach aims to reduce environmental impact by preventing waste, maximizing atom economy, using renewable resources, and designing safer chemicals. consensus.appsolubilityofthings.comimperial.edu
In synthesis, this translates to developing catalytic processes that are more energy-efficient and use less hazardous substances. acs.org For example, designing reactions that operate at ambient temperature and pressure, and using renewable feedstocks or upcycling waste, are key research goals. consensus.appodu.edu The use of enzymes in synthesis is also a promising green alternative, as their high specificity can eliminate the need for protecting groups, thereby reducing the number of reaction steps and the amount of waste generated. acs.org
In application, the sustainability of organosilanes is linked to their ability to enhance the durability and performance of materials. For instance, using highly aromatic organosilanes as additives in polymers like PVC can act as inhibitors against photodegradation, extending the material's lifespan and reducing waste. mdpi.com By improving material properties, organosilane-based coatings and additives contribute to resource efficiency and a more sustainable technological landscape.
Q & A
Q. What are the standard methods for synthesizing CMPS nanostructures on silicon substrates?
CMPS nanostructures are typically synthesized using particle lithography combined with selective surface passivation. Key steps include:
- Depositing a resist layer of octadecyltrichlorosilane (OTS) on Si(111) to create nanoholes via colloidal sphere masks (500 nm diameter) .
- Immersing the substrate in CMPS solutions (e.g., toluene or bicyclohexyl) to allow self-assembly within the nanoholes .
- Post-synthesis cleaning with ethanol/chloroform to remove unreacted silanes . AFM characterization confirms vertical and lateral growth of CMPS nanodots (average height: 2–5 nm) .
Q. Which characterization techniques are most effective for analyzing CMPS nanostructures?
- Atomic Force Microscopy (AFM):
-
Contact mode AFM (force constant: 10–30 N/m; resonance frequency: 265–280 kHz) provides topographic and phase-contrast imaging .
-
Height histograms and cursor profiles quantify nanostructure dimensions (e.g., 3 × 3 µm² scans) .
- X-ray Photoelectron Spectroscopy (XPS):
-
Detects CMPS-derived silicon signals to estimate sub-10 nm layer thicknesses .
- Glow Discharge Optical Emission Spectroscopy (GDOES):
-
Validates XPS data for ultrathin films .
Technique Key Parameters Application AFM Contact mode, phase imaging Morphology, height distribution XPS Information depth: ~10 nm Chemical composition, layer thickness GDOES Depth profiling Cross-validation of thickness
Advanced Research Questions
Q. How do solvent polarity and temperature influence CMPS nanostructure morphology?
- Solvent Effects:
-
Non-polar solvents (e.g., bicyclohexyl) promote uniform CMPS nanodot formation due to controlled silane hydrolysis .
-
Polar solvents (e.g., ethanol) disrupt self-assembly, leading to irregular aggregates .
- Temperature:
-
Higher temperatures (e.g., 40°C) accelerate CMPS polymerization, increasing nanodot height variability .
-
Optimized growth occurs at 25°C with slow solvent evaporation .
Solvent Nanostructure Morphology Height Range Bicyclohexyl Uniform nanodots 2–3 nm Toluene Slightly aggregated 3–5 nm Ethanol Irregular clusters >5 nm
Q. What mechanistic insights explain CMPS self-assembly and porphyrin binding?
CMPS acts as a molecular linker for porphyrin heterostructures via:
- Surface Binding: CMPS chloromethyl groups react with hydroxylated Si(111) in nanoholes, forming covalent Si-O-Si bonds .
- Porphyrin Attachment: Pyridyl groups in H2TPyP coordinate to CMPS benzyl halide sites, enabling vertical stacking . AFM phase imaging reveals distinct viscoelastic contrasts between CMPS multilayers (soft) and OTS regions (hard) .
Q. How can researchers resolve contradictions in AFM height measurements of CMPS nanostructures?
Discrepancies arise from tip-sample interactions or solvent residues. Mitigation strategies include:
- In-situ AFM: Reduces artifacts from ambient contamination .
- Multiple Scan Modes: Combine contact mode (topography) and force modulation microscopy (FMM) to distinguish mechanical properties .
- Statistical Analysis: Use height histograms (≥100 data points) to account for outliers .
For example, CMPS nanodots in bicyclohexyl show a narrow height distribution (2.1 ± 0.3 nm), while toluene samples exhibit broader ranges (3.5 ± 1.2 nm) due to solvent residue .
Methodological Challenges
Q. What protocols ensure reproducibility in CMPS-porphyrin heterostructure fabrication?
Q. How can force modulation microscopy (FMM) enhance CMPS nanostructure analysis?
FMM maps local elasticity differences:
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